2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core substituted with a nitro group at position 7, a cyano group at the α-position of the enamide moiety, and a 2-(trifluoromethyl)phenyl group at the β-position.
Properties
IUPAC Name |
2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O5/c20-19(21,22)13-4-2-1-3-11(13)7-12(10-23)18(26)24-14-8-16-17(30-6-5-29-16)9-15(14)25(27)28/h1-4,7-9H,5-6H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSREDOKTPLSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound with notable biological activities, particularly in the fields of microbiology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H12F3N3O5
- Molecular Weight : 419.3 g/mol
- CAS Number : 744229-78-5
The compound exhibits significant antibacterial activity , particularly against Bacillus subtilis and Escherichia coli. It is believed to target key proteins or enzymes involved in bacterial growth and survival. The proposed mechanisms include:
- Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan formation.
- Interference with Protein Synthesis : Binding to ribosomal subunits.
- DNA Replication Inhibition : Targeting DNA gyrase or topoisomerases.
Biological Activity Data
| Bacterial Strain | Inhibition Percentage (%) |
|---|---|
| Bacillus subtilis | 60.04 |
| Escherichia coli | 58.75 |
The above table summarizes the inhibition percentages observed in biofilm growth assays for the compound against common bacterial strains, indicating its potential as an antibacterial agent .
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
-
Antibacterial Efficacy :
- A study demonstrated that the compound effectively inhibited biofilm formation in Bacillus subtilis and Escherichia coli, suggesting its potential use in treating biofilm-associated infections .
- Mechanistic Studies :
- Proteomics Applications :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other cyanoacetamide derivatives:
This comparative analysis highlights the unique structural features that contribute to the distinct biological activities observed in this class of compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with the closest analog identified in available literature:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Differences: The presence of nitro and trifluoromethyl groups in the target compound contrasts with the methoxy and dimethylaminomethyl groups in the analog. These substituents significantly alter electronic properties:
- Trifluoromethyl groups increase lipophilicity (logP) and metabolic resistance, whereas dimethylaminomethyl groups introduce basicity and solubility .
Molecular Weight and Drug-Likeness :
- The target compound (~444 g/mol) exceeds the typical threshold for orally bioavailable drugs (500 g/mol), suggesting challenges in absorption. In contrast, the analog (391 g/mol) aligns more closely with Lipinski’s rules.
Biological Implications: The cyano-enamide moiety in the target compound may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinases). This mechanism is absent in the analog, which lacks electrophilic reactivity.
Research Findings and Limitations
- Synthetic Accessibility : The nitro and trifluoromethyl groups in the target compound likely require specialized reagents (e.g., trifluoromethylation agents, nitration conditions), increasing synthetic complexity compared to the analog .
- Toxicity Concerns: Reactive groups like cyano-enamides may pose off-target toxicity risks, necessitating rigorous safety profiling.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves three key steps:
Substitution Reaction: React 7-nitro-1,4-benzodioxin derivatives with trifluoromethylphenyl precursors under alkaline conditions to introduce the aryl group. For example, analogous methods use potassium carbonate as a base to facilitate nucleophilic substitution (e.g., propargyl bromide reactions in ).
Nitro Reduction: Reduce the nitro group using iron powder under acidic conditions (e.g., HCl or H₂SO₄) to generate the aniline intermediate, similar to protocols in .
Enamide Formation: Condense the intermediate with cyanoacetic acid using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI ( ).
Optimization Strategies:
- Temperature Control: Maintain <50°C during condensation to minimize side reactions.
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in substitution steps.
- Purification: Employ column chromatography with silica gel (hexane:ethyl acetate gradients) for high-purity yields .
Advanced: How can researchers resolve discrepancies in bioactivity data across batches?
Methodological Answer:
Discrepancies may arise from:
- Purity Variations: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
- Polymorphism: Characterize crystalline forms via X-ray diffraction (SHELXL refinement in ) and compare dissolution rates.
- Batch-Specific Artifacts: Replicate syntheses under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts.
Case Study: A 2021 study on nitroaromatic compounds () resolved bioactivity inconsistencies by correlating NMR-identified impurities (e.g., hydrolyzed enamide) with reduced potency .
Basic: Which analytical methods are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced: What is the mechanistic role of the nitro group in bioactivity and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects: The nitro group increases electrophilicity at the benzodioxin ring, enhancing interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
- Redox Activity: Nitro reduction to an amine ( ) may generate reactive intermediates, as seen in prodrug activation (e.g., antimicrobial agents in ).
Experimental Validation: Synthesize analogs with -NO₂ replaced by -H or -OCH₃ and compare inhibition constants (Kᵢ) in enzyme assays .
Basic: How is X-ray crystallography applied to determine this compound’s structure?
Methodological Answer:
Crystal Growth: Use vapor diffusion (e.g., ethyl acetate/diethyl ether) to obtain single crystals.
Data Collection: Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
Refinement: Use SHELXL ( ) for least-squares refinement. Key parameters:
- R-factor < 5% for high-resolution (<1.0 Å) data.
- Validate hydrogen bonding (e.g., enamide N-H⋯O=C interactions) .
Advanced: How can computational models predict biological interactions?
Methodological Answer:
- QSAR/QSPR: Use quantum-chemical descriptors (e.g., HOMO-LUMO gap) to correlate electronic properties with bioactivity ( ).
- Molecular Docking: Simulate binding to targets (e.g., COX-2) using AutoDock Vina. Limitations include neglecting solvent effects and protein flexibility.
Case Study: A 2022 study on trifluoromethylbenzamides () combined docking with MD simulations to validate binding modes .
Basic: What side reactions occur during enamide formation, and how are they mitigated?
Methodological Answer:
- Common Side Reactions:
- Hydrolysis of the cyano group to carboxylic acid under acidic conditions.
- Michael addition of amines to the α,β-unsaturated enamide.
- Mitigation Strategies:
Advanced: How can Design of Experiments (DoE) optimize multi-step syntheses?
Methodological Answer:
- Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading).
- Response Surface Methodology (RSM): Optimize yield and purity via central composite designs.
Case Study: A flow-chemistry study ( ) applied DoE to maximize diazomethane synthesis efficiency, reducing reaction time by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
